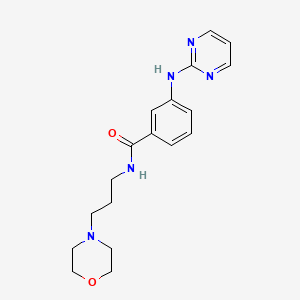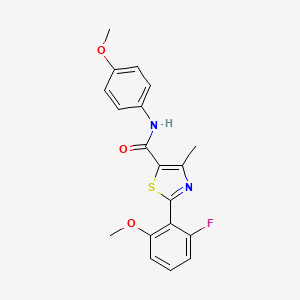![molecular formula C25H29NO6 B11152507 1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B11152507.png)
1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furochromenyl group, a piperidine ring, and a carboxylic acid functional group, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the furochromenyl group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl core.
Introduction of the tert-butyl and methyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and methylating agents.
Attachment of the propanoyl group: This step involves the acylation of the furochromenyl core with propanoyl chloride or a similar reagent.
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Final coupling and carboxylation: The final step involves coupling the piperidine ring with the furochromenyl core and introducing the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to yield carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, leading to changes in cellular processes and functions.
Induction of cellular responses: The compound may induce specific cellular responses, such as apoptosis, cell cycle arrest, or immune modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
- 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a furochromenyl group with a piperidine ring and a carboxylic acid functional group. This unique combination of structural features may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H29NO6 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
1-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H29NO6/c1-14-16(5-6-22(27)26-9-7-15(8-10-26)23(28)29)24(30)32-21-12-20-18(11-17(14)21)19(13-31-20)25(2,3)4/h11-13,15H,5-10H2,1-4H3,(H,28,29) |
Clave InChI |
YZXINPIFTNSSDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)N4CCC(CC4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(cycloheptylamino)-3-oxopropyl]benzamide](/img/structure/B11152424.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11152427.png)
![3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11152448.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11152450.png)
![2-[5-(2-Methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B11152453.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine](/img/structure/B11152461.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11152464.png)
![N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11152479.png)

![6-hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152490.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11152492.png)
![7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152493.png)

